molecular formula C16H23NO3 B8226478 (R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

(R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

Cat. No.: B8226478
M. Wt: 277.36 g/mol
InChI Key: HUXMLWAFNXMEBY-UXIGCNINSA-N
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Description

®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound with significant potential in various fields of chemistry and pharmacology. This compound features a pyrrolidin-2-one core, substituted with a hydroxypropyl group and a methoxyphenyl group, making it a molecule of interest for its stereochemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-(4-methoxyphenyl)ethanol and ®-1-hydroxypropan-2-one.

    Formation of Pyrrolidin-2-one Core: The pyrrolidin-2-one core is formed through a cyclization reaction. This can be achieved by reacting ®-1-(4-methoxyphenyl)ethanol with ®-1-hydroxypropan-2-one in the presence of a suitable catalyst, such as a Lewis acid.

    Substitution Reactions: The hydroxypropyl group is introduced via a substitution reaction, where the hydroxyl group of ®-1-hydroxypropan-2-one reacts with the pyrrolidin-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the hydroxypropyl moiety can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of more complex molecules. Its stereochemical properties make it valuable for studying enantioselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a ligand for various biological targets. Its ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways and mechanisms.

Medicine

In medicine, ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique structure and reactivity profile make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(®-1-Hydroxypropyl)-1-(®-1-phenylethyl)pyrrolidin-2-one
  • ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-hydroxyphenyl)ethyl)pyrrolidin-2-one
  • ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-chlorophenyl)ethyl)pyrrolidin-2-one

Uniqueness

Compared to similar compounds, ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is unique due to the presence of the methoxy group on the phenyl ring

Properties

IUPAC Name

(4R)-4-[(1R)-1-hydroxypropyl]-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-15(18)13-9-16(19)17(10-13)11(2)12-5-7-14(20-3)8-6-12/h5-8,11,13,15,18H,4,9-10H2,1-3H3/t11-,13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXMLWAFNXMEBY-UXIGCNINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H]1CC(=O)N(C1)[C@H](C)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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